

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2-Phthalimidobutyryl)chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Phthalimidobutyryl)chloride

Cat. No.: B170189

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for **1-(2-Phthalimidobutyryl)chloride**. Due to the limited availability of direct experimental data in public literature, this document serves as a comprehensive, predictive resource based on established principles of organic chemistry and spectroscopy.

Compound Overview

1-(2-Phthalimidobutyryl)chloride is a reactive acyl chloride derivative. The presence of the phthalimido group, a common protecting group for primary amines, and the reactive acyl chloride functionality make this compound a potentially useful intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure combines the rigid, aromatic phthalimide moiety with a flexible butyryl chloride chain.

Molecular Structure:

- IUPAC Name: 4-(1,3-dioxoisindolin-2-yl)butanoyl chloride
- Molecular Formula: $C_{12}H_{10}ClNO_3$ [1]
- Molecular Weight: 251.67 g/mol [1][2]
- CAS Number: 10314-06-4 [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Phthalimidobutyryl)chloride**. These predictions are derived from the analysis of its structural components: the phthalimide group, the alkyl chain, and the acyl chloride moiety.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85	m	2H	Aromatic Protons (Ha)
~ 7.73	m	2H	Aromatic Protons (Hb)
~ 3.80	t	2H	$-\text{CH}_2\text{-N-}$
~ 3.10	t	2H	$-\text{CH}_2\text{-COCl}$
~ 2.25	p	2H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$

Note: The chemical shifts for the aromatic protons of the phthalimide group are typically observed as two multiplets due to the magnetic anisotropy of the carbonyl groups. The methylene group attached to the nitrogen is deshielded, as is the methylene group alpha to the electron-withdrawing acyl chloride.

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 173.0	C=O (Acyl Chloride)
~ 168.0	C=O (Phthalimide)
~ 134.0	Aromatic C (Quaternary)
~ 132.0	Aromatic CH
~ 123.5	Aromatic CH
~ 45.0	-CH ₂ -COCl
~ 37.5	-CH ₂ -N-
~ 25.0	-CH ₂ -CH ₂ -CH ₂ -

Note: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The two carbonyl carbons of the phthalimide will also be significantly downfield.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1800	Strong	C=O Stretch (Acyl Chloride)
~ 1775	Strong	C=O Stretch (Phthalimide, Asymmetric)
~ 1715	Strong	C=O Stretch (Phthalimide, Symmetric)
~ 1600, 1470	Medium	C=C Stretch (Aromatic)
~ 1390	Medium	C-N Stretch
~ 720	Strong	C-H Bend (Ortho-disubstituted Aromatic)

Note: The most characteristic peak will be the strong absorption of the acyl chloride carbonyl at a high wavenumber (~1800 cm⁻¹). The two distinct carbonyl stretches of the phthalimide are also key identifying features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
251/253	Low	$[M]^+$ (Molecular Ion, ~3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$)
216	Moderate	$[M - \text{Cl}]^+$
160	High	$[\text{Phthalimidooethyl}]^+$ Fragment
147	High	$[\text{Phthalimide}]^+$ Fragment
104	Moderate	$[\text{C}_6\text{H}_4(\text{CO})]^+$ Fragment
76	Moderate	$[\text{C}_6\text{H}_4]^+$ Fragment

Note: The molecular ion peak is expected to be weak due to the reactivity of the acyl chloride. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of **1-(2-Phthalimidobutyryl)chloride**.

Synthesis of **1-(2-Phthalimidobutyryl)chloride**

This synthesis proceeds via the conversion of the corresponding carboxylic acid, 4-(1,3-dioxoisooindolin-2-yl)butanoic acid, to the acyl chloride using thionyl chloride.

Materials:

- 4-(1,3-dioxoisooindolin-2-yl)butanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous Dichloromethane (DCM)

- Anhydrous Dimethylformamide (DMF) (catalytic amount)
- Nitrogen or Argon gas supply
- Rotary evaporator
- Schlenk line or equivalent inert atmosphere setup

Procedure:

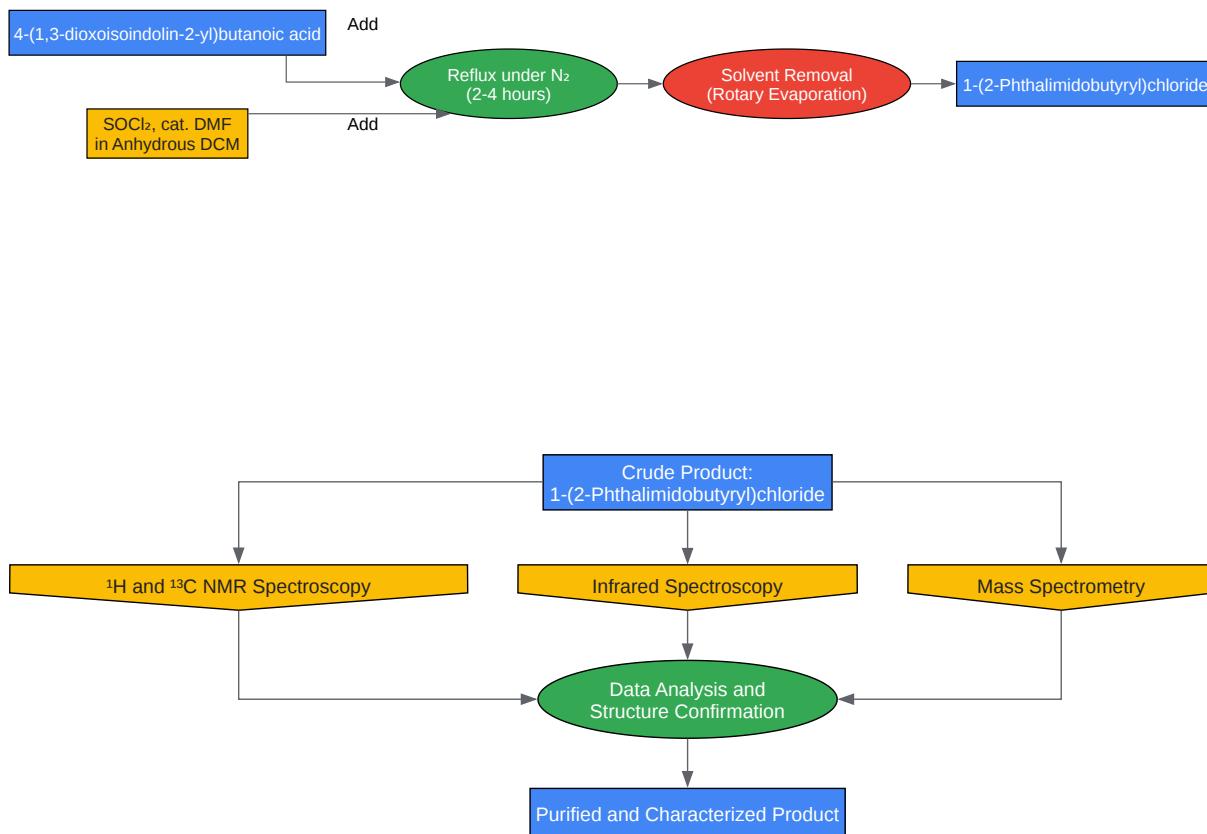
- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(1,3-dioxoisooindolin-2-yl)butanoic acid.
- Suspend the carboxylic acid in anhydrous DCM.
- To this suspension, add a catalytic amount of anhydrous DMF (1-2 drops).
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done in a well-ventilated fume hood.
- After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and the DCM solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
- The resulting crude **1-(2-Phthalimidobutyryl)chloride** can be used directly for subsequent reactions or purified by distillation under high vacuum. Due to the reactive nature of acyl chlorides, it is often preferable to use the crude product immediately.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Dissolve a small sample of the product in deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:


- Acquire the IR spectrum of the neat liquid product between salt plates (NaCl or KBr) or as a thin film on a KBr disk if the product is a solid.
- Use a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

- Obtain the mass spectrum using an electron ionization (EI) source.
- Analyze the fragmentation pattern to confirm the molecular weight and key structural fragments.

Workflow Diagrams

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. store.p212121.com [store.p212121.com]

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 1-(2-Phthalimidobutyryl)chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170189#spectroscopic-data-for-1-2-phthalimidobutyryl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com